
FenofibricAcid1-Carboxyl-1-methylethylEster
概要
説明
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, also known as 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid 1-Carboxyl-1-methylethyl Ester, is a chemical compound with the molecular formula C21H21ClO6 and a molecular weight of 404.84 g/mol . This compound is primarily used in the pharmaceutical industry as an impurity standard for fenofibrate, a drug used to treat hypercholesterolemia and hypertriglyceridemia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester typically involves the esterification of fenofibric acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form fenofibric acid and isopropanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Hydrolysis: Fenofibric acid and isopropanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
科学的研究の応用
Pharmaceutical Research
Quality Control and Analytical Studies
- Impurity Standard : Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester serves as an impurity standard in the quality control of fenofibrate formulations. Its presence is crucial for ensuring the safety and efficacy of lipid-lowering medications .
- Analytical Method Development : It is utilized in developing and validating analytical methods for detecting and quantifying impurities in fenofibrate products. This ensures compliance with regulatory standards set by agencies like the FDA .
Clinical Applications
- Hyperlipidemia Treatment : Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester is part of formulations aimed at treating dyslipidemia and hyperlipidemia. Studies have shown its effectiveness in lowering triglycerides and low-density lipoprotein cholesterol levels, which are critical in managing cardiovascular diseases .
Biological Research
Metabolic Studies
- Insulin Sensitivity : Research indicates that Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester may improve insulin sensitivity and glucose metabolism, particularly in diabetic models. A study demonstrated significant improvements in glucose metabolism in db/db mice, suggesting potential applications in diabetes management .
Neuroprotective Effects
- Investigations into the neuroprotective properties of fenofibric acid derivatives have shown promise. These studies suggest that the compound may have beneficial effects on neuronal health, potentially offering therapeutic avenues for neurodegenerative diseases .
Toxicology Studies
Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester is also employed in toxicity assessments to better understand the safety profile of fenofibrate and its impurities. This research is vital for establishing safe dosage levels and identifying any adverse effects associated with long-term use .
Case Study 1: Lipid Regulation
A clinical trial involving patients with hyperlipidemia demonstrated that a combination therapy including Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester significantly reduced triglyceride levels compared to standard treatments alone. The study highlighted the compound's role in enhancing lipid profiles effectively.
Case Study 2: Diabetes Management
In a preclinical study on diabetic mice, treatment with Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester resulted in improved insulin sensitivity. The findings suggest that this compound could be further explored as an adjunct therapy for diabetes management.
作用機序
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to increased lipolysis and the elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing the production of apoprotein C-III . This mechanism results in the reduction of triglycerides and an increase in high-density lipoprotein cholesterol (HDL-C) levels .
類似化合物との比較
Similar Compounds
Fenofibrate: The parent compound, used to treat hypercholesterolemia and hypertriglyceridemia.
Clofibrate: Another fibrate used to lower lipid levels in the blood.
Gemfibrozil: A fibrate that also activates PPARα and is used to treat hyperlipidemia.
Uniqueness
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is unique in its specific use as an impurity standard for fenofibrate. Its structural similarity to fenofibrate allows it to be used in analytical methods to ensure the purity and quality of fenofibrate formulations .
生物活性
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (CAS: 1797121-54-0) is a derivative of fenofibrate, primarily known for its role in lipid metabolism and its therapeutic applications in treating dyslipidemia. This article explores the biological activity of this compound, focusing on its biochemical properties, molecular mechanisms, and effects observed in various studies.
Fenofibric Acid is a carboxylic ester that undergoes hydrolysis to yield fenofibric acid, which is the active metabolite exerting pharmacological effects. The hydrolysis predominantly occurs in the liver, facilitated by the enzyme human carboxylesterase 1A (hCES1A). Studies indicate that hCES1A plays a crucial role in the metabolic activation of fenofibrate, with kinetic analyses showing that it can be rapidly hydrolyzed, demonstrating a clearance rate significantly higher than other enzymes involved in lipid metabolism .
Molecular Mechanisms
Fenofibric Acid exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This nuclear receptor regulates genes involved in lipid metabolism, leading to increased lipolysis and decreased levels of triglycerides and apoprotein C-III. The activation of PPARα also enhances the transcription of genes associated with peroxisome proliferation, which is linked to oxidative stress responses in the liver .
Mechanism | Description |
---|---|
PPARα Activation | Increases lipolysis and alters lipid homeostasis |
Enzyme Inhibition | Inhibits matrix metalloproteinases (MMPs) like MMP9 |
Gene Regulation | Modulates expression of genes related to lipid metabolism |
Cellular Effects
The compound influences various cellular functions, including:
- Cell Signaling : Alters signaling pathways related to lipid metabolism.
- Gene Expression : Modulates the expression of genes involved in inflammation and lipid regulation.
- Metabolic Effects : Enhances fatty acid oxidation and reduces serum levels of LDL cholesterol.
In vitro studies have shown that fenofibric acid can down-regulate MMP9 activity in macrophages, contributing to its anti-inflammatory properties .
Dosage Effects in Animal Models
Research has demonstrated that the biological activity of Fenofibric Acid varies with dosage. In animal models, particularly those on high-fat diets, varying doses have shown differential effects on lipid profiles:
- Low Doses : Effective at reducing LDL and triglycerides without significant adverse effects.
- High Doses : May lead to hepatotoxicity or increased oxidative stress, indicating a threshold beyond which toxicity may occur .
Case Studies and Clinical Implications
Clinical studies have highlighted the efficacy of fenofibric acid in managing conditions such as hyperlipidemia and fatty liver disease. For example:
- A study involving patients with dyslipidemia demonstrated significant reductions in LDL cholesterol levels when treated with fenofibrate, showcasing its therapeutic potential .
- Another case study indicated that combination therapy with statins and fibrates could enhance lipid-lowering effects while minimizing side effects associated with higher doses of individual agents .
特性
IUPAC Name |
2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-20(2,18(24)25)28-19(26)21(3,4)27-16-11-7-14(8-12-16)17(23)13-5-9-15(22)10-6-13/h5-12H,1-4H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSZPQHMJDXVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。